
2-Propen-1-one, 1-cyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylprop-2-en-1-one is an organic compound with the molecular formula C8H12O It is characterized by a cyclopentyl group attached to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylprop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of 1-cyclopentylprop-2-en-1-one.
Industrial Production Methods: Industrial production of 1-cyclopentylprop-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopentylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various addition and substitution reactions. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules.
Comparison with Similar Compounds
1-Cyclopentylprop-2-en-1-one: shares similarities with other prop-2-en-1-one derivatives, such as:
Uniqueness: 1-Cyclopentylprop-2-en-1-one is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other prop-2-en-1-one derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
25183-76-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-cyclopentylprop-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |
InChI Key |
FXBCWUOGTPBBEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)
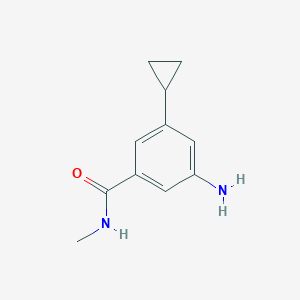

![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
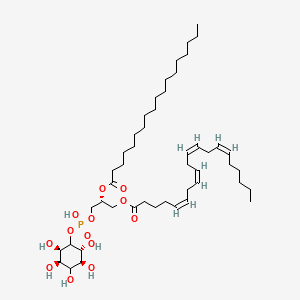


![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)
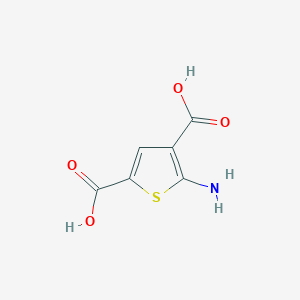

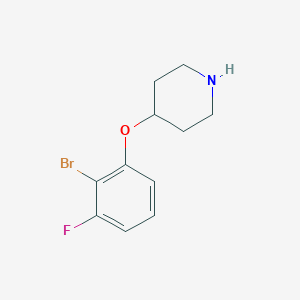
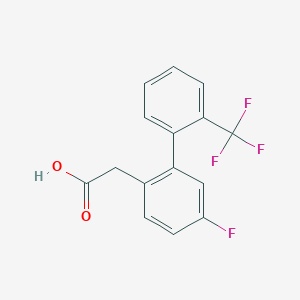

![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)
